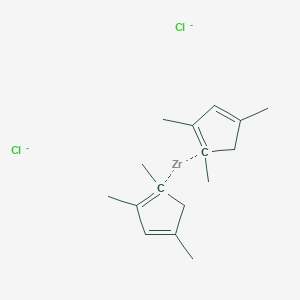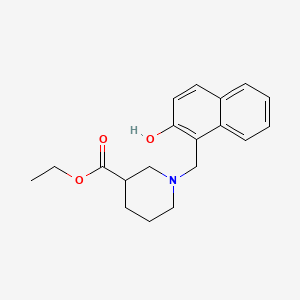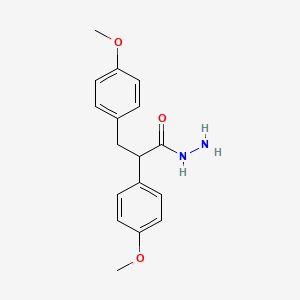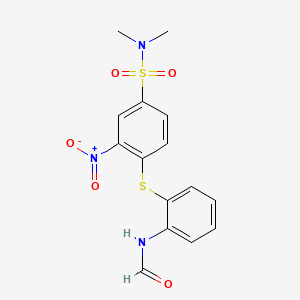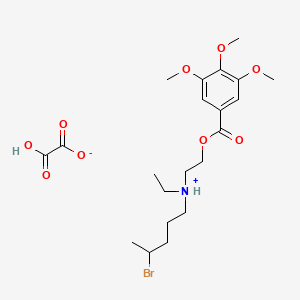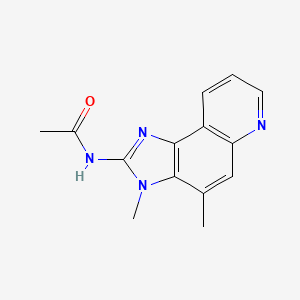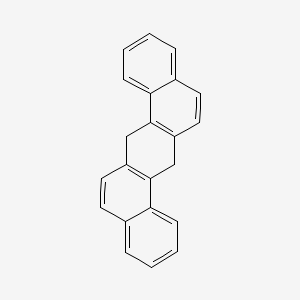![molecular formula C16H19Cl2N B13752733 N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride CAS No. 4814-11-3](/img/structure/B13752733.png)
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chlorophenyl group, a phenyl group, and a methylpropylamine moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with phenylacetone in the presence of a base, followed by reductive amination with methylamine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 4-Chloromethcathinone hydrochloride
- N-(3-chlorophenethyl)-4-nitrobenzamide
Uniqueness
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
4814-11-3 |
|---|---|
分子式 |
C16H19Cl2N |
分子量 |
296.2 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13;/h2-10,12,16H,11,18H2,1H3;1H |
InChI 键 |
FRMQIGNMWCKPMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


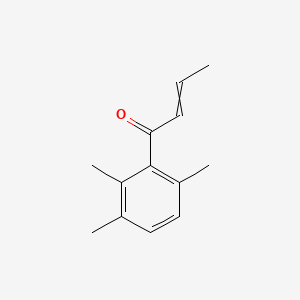
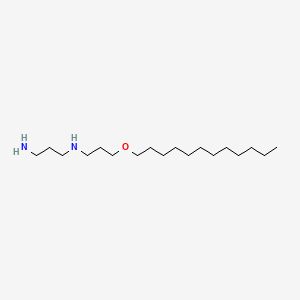
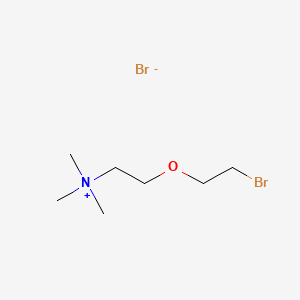
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
